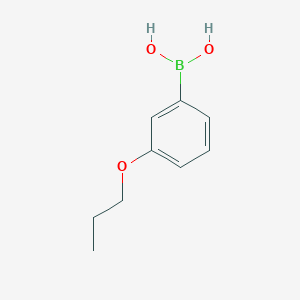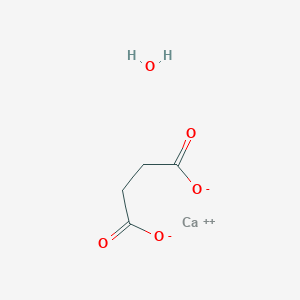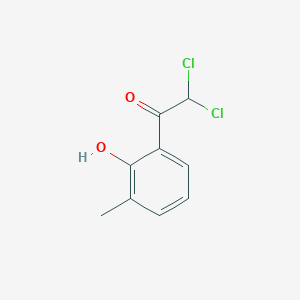
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications worldwide.
Mécanisme D'action
Diclofenac works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of prostaglandins, 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone reduces pain and inflammation. It also has antioxidant properties and can scavenge free radicals, which can contribute to the development of inflammation.
Effets Biochimiques Et Physiologiques
Diclofenac has been shown to have a number of biochemical and physiological effects. It can reduce pain and inflammation, lower fever, and inhibit platelet aggregation. It can also induce apoptosis in cancer cells and has been shown to have anti-tumor effects in animal models. Diclofenac has been shown to have a low risk of gastrointestinal and cardiovascular side effects compared to other NSAIDs.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages for use in lab experiments. It is readily available and easy to use. It has a well-established mechanism of action and has been extensively studied in animal models and humans. However, there are also limitations to its use. Diclofenac can have variable effects depending on the dose and duration of treatment. It can also have off-target effects that may complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for the study of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. One area of interest is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area of interest is the study of its effects on different cell types and in different disease models. Finally, there is a need for further research into the long-term effects of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone on human health.
Méthodes De Synthèse
The synthesis of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone involves the reaction of 2,3-dichloroaniline with 2-hydroxy-3-methylbenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then treated with potassium hydroxide to obtain 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is a selective inhibitor of COX-2, which is primarily responsible for inflammation and pain. It has also been shown to have antioxidant properties and can scavenge free radicals.
Propriétés
Numéro CAS |
145818-23-1 |
|---|---|
Nom du produit |
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone |
Formule moléculaire |
C9H8Cl2O2 |
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2-hydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6(7(5)12)8(13)9(10)11/h2-4,9,12H,1H3 |
Clé InChI |
ICRCTXBCYNIDTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O |
Synonymes |
Ethanone, 2,2-dichloro-1-(2-hydroxy-3-methylphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
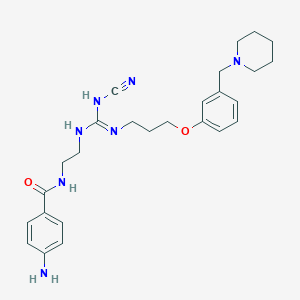
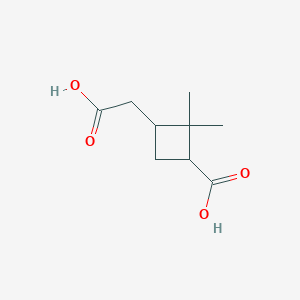
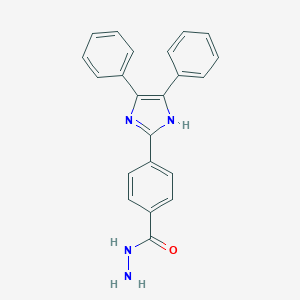
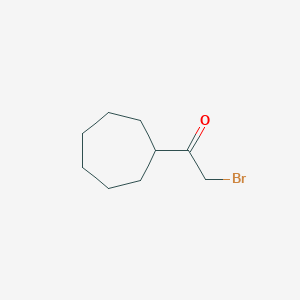

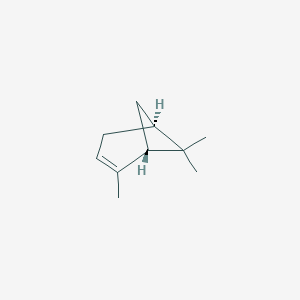
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
